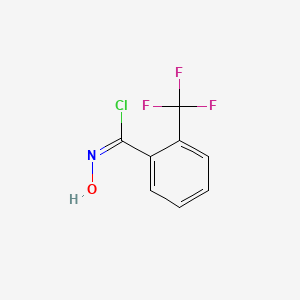

(1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride

CAS No.:

Cat. No.: VC15955533

Molecular Formula: C8H5ClF3NO

Molecular Weight: 223.58 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C8H5ClF3NO |

|---|---|

| Molecular Weight | 223.58 g/mol |

| IUPAC Name | (1E)-N-hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |

| Standard InChI | InChI=1S/C8H5ClF3NO/c9-7(13-14)5-3-1-2-4-6(5)8(10,11)12/h1-4,14H/b13-7+ |

| Standard InChI Key | QKICFEIYQLMRAK-NTUHNPAUSA-N |

| Isomeric SMILES | C1=CC=C(C(=C1)/C(=N\O)/Cl)C(F)(F)F |

| Canonical SMILES | C1=CC=C(C(=C1)C(=NO)Cl)C(F)(F)F |

Introduction

Structural and Molecular Characteristics

Molecular Architecture

The compound’s structure consists of a benzene ring substituted with a trifluoromethyl group at the 2-position and an imidoyl chloride moiety. The (1E) configuration indicates the trans arrangement of the hydroxylamine group relative to the chlorine atom. Key structural features include:

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 223.58 g/mol |

| IUPAC Name | (1E)-N-Hydroxy-2-(trifluoromethyl)benzenecarboximidoyl chloride |

| InChI Key | QKICFEIYQLMRAK-NTUHNPAUSA-N |

The trifluoromethyl group enhances electrophilicity at the imidoyl chloride site, facilitating nucleophilic substitution reactions.

Spectroscopic Identification

Nuclear Magnetic Resonance (NMR) and High-Resolution Mass Spectrometry (HR-MS) confirm the compound’s structure:

-

-NMR: Signals at δ 7.35–7.38 ppm correspond to aromatic protons, while the hydroxyl proton appears as a broad singlet near δ 10.2 ppm.

-

-NMR: The carbonyl carbon resonates at δ 165 ppm, and the trifluoromethyl carbon appears at δ 125 ppm (q, ).

X-ray crystallography reveals a planar quinobenzothiazinium core, with dihedral angles between aromatic rings measuring 173.47°, ensuring minimal steric hindrance .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a two-step process:

-

Formation of the Hydroxamic Acid Intermediate:

reacts with hydroxylamine hydrochloride in a basic medium (e.g., pyridine) to yield . -

Chlorination:

The intermediate undergoes chlorination using thionyl chloride (SOCl) or phosphorus pentachloride (PCl) to introduce the imidoyl chloride group.

Reactivity and Mechanistic Insights

Electrophilic Substitution

The chlorine atom in the imidoyl chloride group acts as a leaving site, enabling nucleophilic displacement. For example:

-

Reaction with Amines:

This forms substituted amidines, valuable in drug discovery.

Trifluoromethyl Effects

The -CF group stabilizes transition states via electron-withdrawing effects, accelerating reactions such as:

-

Suzuki-Miyaura Coupling: Palladium-catalyzed cross-coupling with aryl boronic acids .

-

Cycloadditions: [4+2] Diels-Alder reactions with dienes to form heterocycles .

Applications in Organic Synthesis

Pharmaceutical Intermediates

The compound serves as a precursor to bioactive molecules:

-

Anticancer Agents: Derivatives exhibit IC values as low as 0.051 µM against pancreatic adenocarcinoma .

-

Antimicrobials: Trifluoromethyl enhances membrane permeability, improving efficacy against Gram-positive bacteria.

Materials Science

-

Liquid Crystals: The planar structure and -CF group enable use in nematic phase materials .

-

Polymer Additives: Improves thermal stability in fluoropolymers.

Comparative Analysis with Analogues

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume